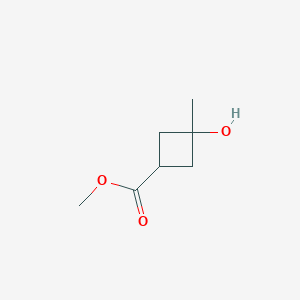
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate typically involves the reaction of 2-methylpropyl carbamate with 2-chloroethylamine under nitrosation conditions. The reaction is usually carried out in the presence of a nitrosating agent such as sodium nitrite in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nitrosation reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloroethyl group.
Major Products Formed
Oxidation: Oxidation products may include nitro derivatives.
Reduction: Reduction typically yields amine derivatives.
Substitution: Substitution reactions result in the formation of various substituted carbamates.
Scientific Research Applications
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso and carbamate functionalities.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate involves the interaction of its nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular function. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methylpropyl N-(2-chloroethyl)-N-methylcarbamate
- 2-methylpropyl N-(2-chloroethyl)carbamate
Comparison
Compared to similar compounds, 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate is unique due to the presence of both the nitroso and chloroethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity. The nitroso group, in particular, is responsible for its ability to modify DNA and proteins, making it a compound of interest in medicinal chemistry.
Properties
CAS No. |
10182-51-1 |
|---|---|
Molecular Formula |
C7H13ClN2O3 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C7H13ClN2O3/c1-6(2)5-13-7(11)10(9-12)4-3-8/h6H,3-5H2,1-2H3 |
InChI Key |
HKPYVZWGPKHGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


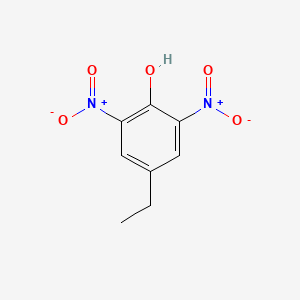
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
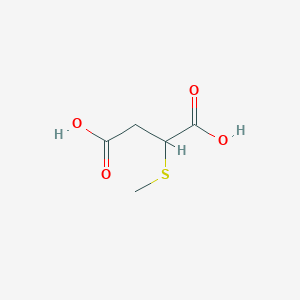
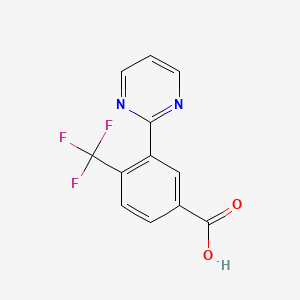
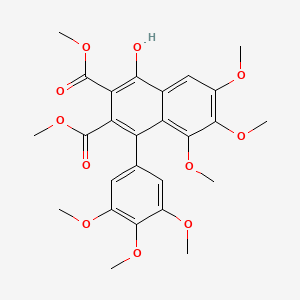
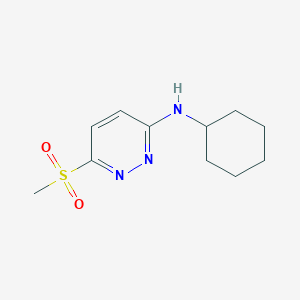
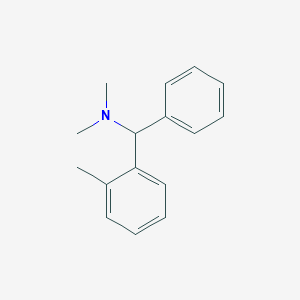
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
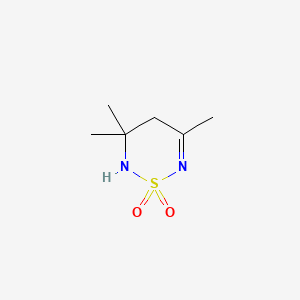
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
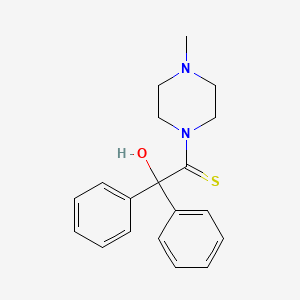
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)

